7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid
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Overview
Description
7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a fused benzene and pyrazine ring system, making them an essential structural unit in both chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method includes the reaction of o-phenylenediamine with pyruvic acid in methanol, yielding the desired quinoxaline derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often employs reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline derivatives .
Scientific Research Applications
7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Quinoxaline derivatives are explored for their potential in treating cancer, tuberculosis, and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes and interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Similar in structure but with different pharmacological properties.
Cinnoline: Another nitrogen-containing heterocycle with distinct applications.
Phthalazine: Isomeric to quinoxaline but with unique chemical behavior.
Uniqueness
7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-5-2-3-6-7(4-5)11-8(10(14)15)9(13)12-6/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI Key |
YLXUVCCIHYSSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
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